molecular formula C8H15N B14424805 2-Methylbicyclo[3.1.1]heptan-2-amine CAS No. 87030-96-4

2-Methylbicyclo[3.1.1]heptan-2-amine

Katalognummer: B14424805
CAS-Nummer: 87030-96-4
Molekulargewicht: 125.21 g/mol
InChI-Schlüssel: DSAFFQVARSUFAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylbicyclo[311]heptan-2-amine is a compound characterized by a bicyclic structure with a methyl group and an amine group attached to the heptane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbicyclo[3.1.1]heptan-2-amine typically involves the conversion of bicyclo[1.1.1]pentan-1-amine substructures to bicyclo[3.1.1]heptan-1-amines using imine photochemistry . This method involves the photochemical reaction of imines, followed by hydrolysis to yield the desired amine product. The reaction conditions often include the use of light sources to initiate the photochemical reaction and subsequent hydrolysis under acidic or basic conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylbicyclo[3.1.1]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

2-Methylbicyclo[3.1.1]heptan-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methylbicyclo[3.1.1]heptan-2-amine involves its interaction with various molecular targets, primarily through its amine group. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

    Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.

    Bicyclo[3.3.1]nonane: A larger bicyclic compound with more carbon atoms in the ring system.

    Bicyclo[2.2.2]octane: A bicyclic compound with three bridges connecting the ring systems.

Uniqueness: 2-Methylbicyclo[311]heptan-2-amine is unique due to its specific ring structure and the presence of both a methyl and an amine group

Eigenschaften

CAS-Nummer

87030-96-4

Molekularformel

C8H15N

Molekulargewicht

125.21 g/mol

IUPAC-Name

2-methylbicyclo[3.1.1]heptan-2-amine

InChI

InChI=1S/C8H15N/c1-8(9)3-2-6-4-7(8)5-6/h6-7H,2-5,9H2,1H3

InChI-Schlüssel

DSAFFQVARSUFAB-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2CC1C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.